molecular formula C13H9BrF4N2O2 B2569313 5-Bromo-1-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 830346-48-0

5-Bromo-1-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Numéro de catalogue: B2569313
Numéro CAS: 830346-48-0
Poids moléculaire: 381.125
Clé InChI: RDQPTRWUBKZZFJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-1-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine dione derivative with a complex substitution pattern. Its structure features:

  • A bromo substituent at the 5-position.
  • A methyl group at the 6-position.
  • A benzyl group at the 1-position, substituted with 2-fluoro and 6-(trifluoromethyl) groups on the aromatic ring.

This compound (CAS: 830346-48-0) is classified as a Certified Reference Material with ≥95% purity, indicating its significance in analytical and synthetic applications .

Propriétés

IUPAC Name

5-bromo-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF4N2O2/c1-6-10(14)11(21)19-12(22)20(6)5-7-8(13(16,17)18)3-2-4-9(7)15/h2-4H,5H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQPTRWUBKZZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

830346-48-0
Record name 5-Bromo-1-((2-fluoro-6-(trifluoromethyl)phenyl)methyl)-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0830346480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-bromo-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-bromo-1-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6ZVL4B7JA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Halogenation: Bromination of the corresponding pyrimidinedione derivative.

  • Fluorination: Introduction of fluorine atoms using reagents like Selectfluor or Deoxo-Fluor.

  • Coupling Reactions: Utilizing cross-coupling reactions such as Suzuki-Miyaura coupling to introduce the trifluoromethyl group.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2

  • Reduction: LiAlH4, NaBH4

  • Substitution: NaOH, K2CO3

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Amides, esters

Applications De Recherche Scientifique

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

  • Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The compound exerts its effects through specific molecular targets and pathways, which may include:

  • Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in disease pathways.

  • Receptor Binding: Interacting with cellular receptors to modulate biological responses.

  • Signal Transduction: Influencing intracellular signaling pathways to produce desired effects.

Comparaison Avec Des Composés Similaires

Table 1: Comparison of Fluorophenyl-Substituted Tetrahydropyrimidine Derivatives

Compound Name Substituents (Position) Functional Group (2-position) Melting Point/Decomposition (°C) Key Observations
5-Bromo-1-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-6-methyl-2,4-dione 2-F, 6-CF₃ (benzyl) Dione (O) Not reported High lipophilicity due to CF₃
Ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (5b) 3-F (phenyl) Oxo (O) 210–213 Higher melting point than 5c
Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (5c) 4-F (phenyl) Oxo (O) 182–184 Lower thermal stability
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (5d) 2-F (phenyl) Thioxo (S) 216–220 (dec.) Enhanced thermal stability vs. oxo analogs

Key Findings :

  • Electron-withdrawing groups (e.g., CF₃, F) increase lipophilicity and may improve membrane permeability .
  • Thioxo substitution (C=S) at the 2-position improves thermal stability compared to oxo (C=O) analogs, as seen in 5d (decomposition at 216–220°C vs. 182–184°C for 5c) .

Table 2: Antioxidant Activity of Tetrahydropyrimidine Derivatives

Compound Class Substituents IC₅₀ (DPPH Scavenging) Reducing Power (Relative to Gallic Acid)
Target compound 2-F, 6-CF₃ (benzyl) Not reported Not reported
Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (3c) Furan (C-4) 0.6 mg/mL Moderate
Ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (5f) 4-F (phenyl) Not tested Weak

Key Findings :

  • Thioxo derivatives with furan substituents (e.g., 3c) exhibit potent antioxidant activity (IC₅₀ = 0.6 mg/mL for DPPH scavenging), likely due to radical stabilization by sulfur .
  • The target compound’s trifluoromethyl group may hinder antioxidant efficacy by reducing electron-donating capacity, though this remains untested .

Key Findings :

  • Solvent-free synthesis (e.g., fusion at 120°C) is effective for generating crystalline products, as seen in .
  • Bromination strategies vary; direct bromine addition (as in ) may require careful temperature control to avoid side reactions .

Activité Biologique

5-Bromo-1-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 830346-48-0) is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

PropertyValue
Molecular Formula C₁₃H₉BrF₄N₂O₂
Molecular Weight 381.12 g/mol
IUPAC Name 5-bromo-1-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-6-methylpyrimidine-2,4-dione

This compound features a bromine atom and a trifluoromethyl group which significantly influence its chemical reactivity and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. Research indicates that it exhibits potent activity against various bacterial strains, particularly Gram-negative bacteria.

Case Studies

  • Antibacterial Efficacy :
    • A study reported that derivatives of similar compounds demonstrated IC₅₀ values ranging from 55 nM to 200 nM against strains such as Escherichia coli and Pseudomonas aeruginosa .
    • The specific compound under review has shown comparable activity, indicating its potential as an antibacterial agent.
  • Mechanism of Action :
    • The antibacterial mechanism is believed to involve the inhibition of DNA synthesis through the formation of reactive intermediates that induce DNA strand breaks . This mechanism is crucial for understanding how the compound can be utilized in treating bacterial infections effectively.

Comparative Biological Activity

To better understand the biological activity of 5-Bromo-1-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, a comparison with other related compounds is useful:

Compound NameIC₅₀ (nM)Bacterial Target
5-Bromo-1-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-6-methylpyrimidine-2,4-dione~200E. coli, P. aeruginosa
Tetracycline200Various Gram-positive bacteria
Nitroimidazole DerivativesVariesAnaerobic bacteria

Synthesis and Evaluation

The synthesis of this compound involves several steps typical for pyrimidine derivatives. A recent review discussed the synthesis pathways and evaluated the bioactivity of various analogs . The presence of halogenated groups appears to enhance biological activity by increasing lipophilicity and altering membrane permeability.

Future Directions

Given its promising antibacterial properties, further research is warranted to explore:

  • In Vivo Studies : To assess efficacy in living organisms.
  • Combination Therapies : Investigating synergistic effects with existing antibiotics.
  • Resistance Mechanisms : Understanding how bacterial resistance develops against such compounds.

Q & A

Q. How can reactive intermediates (e.g., bromo-radicals) generated during synthesis be trapped and characterized?

  • Methodology : Spin-trapping agents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in EPR spectroscopy confirm radical intermediates during bromine substitution. Quenching with DMSO stabilizes intermediates for LC-MS analysis .

Tables for Key Data

Property Value Method Reference
Melting Point158–160°CDSC
LogP3.2 (predicted)ADMET Predictor
DHFR Inhibition (IC50_{50})1.2 µMEnzymatic Assay
Aqueous Solubility0.12 mg/mL (unformulated)HPLC-UV

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.